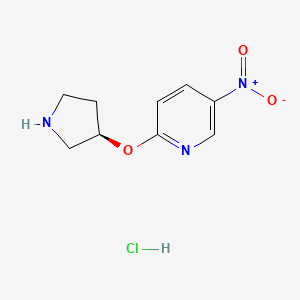

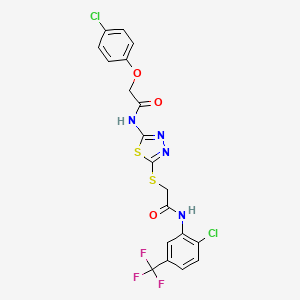

![molecular formula C22H16ClNO B2756164 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone CAS No. 337921-23-0](/img/structure/B2756164.png)

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone (also known as 4-chloro-N-methyl-1-indanone) is a synthetic organic compound that has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. It is a versatile intermediate for the preparation of various heterocyclic compounds. The compound has been studied for its potential use as a therapeutic agent, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

1. Stereochemistry in Friedel-Crafts Reactions

The Friedel-Crafts alkylation of benzene with related compounds, such as 2-methyloxetane, shows significant stereochemistry implications. This process can produce by-products like 4-chloro-2-butanol and 3-chloro-1-butanol, indicating the potential formation of compounds structurally similar to 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone under certain conditions (Segi et al., 1982).

2. Synthesis and Characterization in Organometallic Chemistry

Research into the synthesis of bis[2-(2-furyl)indenyl]zirconium dichloride, involving the reaction of 2-lithiofuran with 2-indanone, highlights the relevance of indanone derivatives in the development of novel organometallic compounds. These findings can be extrapolated to the synthesis and potential applications of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone in similar contexts (Dreier et al., 2001).

3. Application in Solar Cell Technology

Studies on small molecule additives in the electron transport layer of solar cells reveal the significance of indanone derivatives in enhancing photovoltaic properties. The use of similar compounds to 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone could potentially improve power conversion efficiency and short-circuit current density in solar cell applications (Li et al., 2018).

4. Exploration in Material Science

The study of 2,3-dihydrobenzofuran labeled arylidene indanones showcases the importance of indanone structures in material science, particularly in their spectroscopic and quantum chemical properties. This research can be relevant for understanding the properties and potential applications of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone in various material science fields (Shinde et al., 2020).

properties

IUPAC Name |

(2Z)-2-[(4-chloroanilino)methylidene]-3-phenyl-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO/c23-16-10-12-17(13-11-16)24-14-20-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)22(20)25/h1-14,21,24H/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNXYTPIERDUPP-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

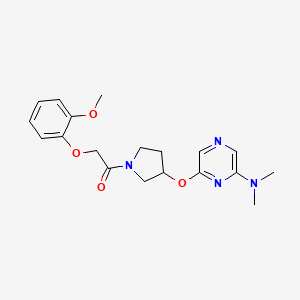

![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)

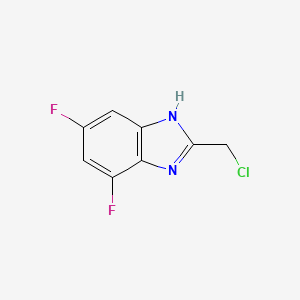

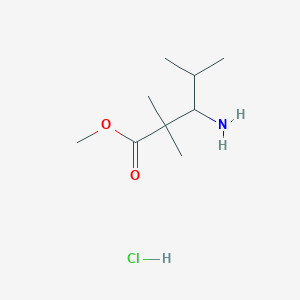

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)

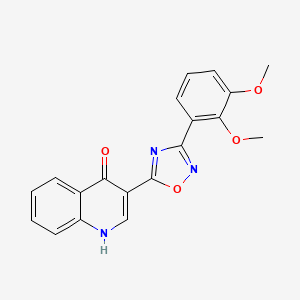

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)

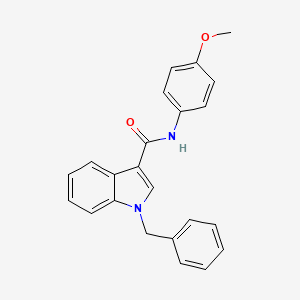

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756093.png)

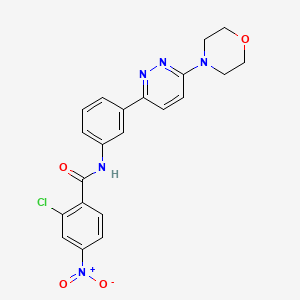

![2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B2756104.png)